1-Cyclopropyl-decahydro-1,6-naphthyridine is a bicyclic compound that features a cyclopropyl group attached to a decahydro-1,6-naphthyridine core. This compound belongs to the naphthyridine family, which consists of nitrogen-containing heterocyclic compounds derived from naphthalene. The classification of this compound falls under the category of pyridine derivatives, specifically as a naphthyridine due to the presence of two nitrogen atoms in its structure.
Naphthyridines are recognized for their diverse biological activities and potential applications in medicinal chemistry. The structural classification of 1-cyclopropyl-decahydro-1,6-naphthyridine highlights its unique bicyclic framework, which is characterized by the fusion of a cyclopropyl ring with a naphthyridine skeleton. This compound can be synthesized through various methods involving cyclization reactions and modifications of existing naphthyridine derivatives .
The synthesis of 1-cyclopropyl-decahydro-1,6-naphthyridine can be achieved through several approaches:
The synthesis typically involves:
The molecular structure of 1-cyclopropyl-decahydro-1,6-naphthyridine features:
1-Cyclopropyl-decahydro-1,6-naphthyridine can participate in various chemical reactions:
These reactions often require careful control of temperature and pressure to ensure optimal yields and minimize by-products. Additionally, the presence of functional groups can influence reactivity and selectivity in these transformations .
Relevant data indicate that the physical properties can vary based on synthesis methods and purity levels .
1-Cyclopropyl-decahydro-1,6-naphthyridine has potential applications in:
Research continues into its efficacy and safety profiles for potential therapeutic uses .
The 1,6-naphthyridine ring system represents a privileged heterocyclic scaffold in medicinal chemistry, characterized by a bicyclic structure consisting of two fused pyridine rings with nitrogen atoms at the 1- and 6-positions. This framework exhibits exceptional versatility in interacting with biological targets, primarily due to its ability to mimic purine bases and participate in diverse hydrogen-bonding interactions. Recent analyses of chemical databases reveal over 17,000 documented 1,6-naphthyridin-2(1H)-one derivatives alone, with approximately 70% featuring a C3-C4 double bond (structure 13) and 30% possessing a C3-C4 single bond (structure 14). Notably, patent activity has surged exponentially over the past decade, with nearly 50% of references describing these compounds appearing in patent literature, highlighting significant industrial interest [2].
The scaffold's significance is further evidenced by its presence in compounds targeting critical therapeutic areas:
Table 1: Structural Distribution of 1,6-Naphthyridin-2(1H)-one Derivatives
Structural Feature | Number of Compounds | Patent References | Dominant Substituent Patterns |
---|---|---|---|
C3-C4 Double bond (13) | 12,047 | ~450 (46.4%) | N1-Substituted (64%), R1=Me/Ph |
C3-C4 Single bond (14) | 5,318 | ~60 (50%) | N1-Unsubstituted (51.86%) |
1-Cyclopropyl-decahydro-1,6-naphthyridine (CAS# 1423031-90-6) embodies a structurally advanced derivative featuring three key modifications:
The canonical SMILES representation (N1(C2CC2)CCCC3CNCCC13) and InChIKey (RWCSXGLLLAJTJY-UHFFFAOYSA-N) precisely define its connectivity [8]. Predicted physicochemical properties include a boiling point of 263°C, density of 1.045 g/cm³, and moderate lipophilicity (LogP 1.22), suggesting favorable membrane permeability [3] [6].
Table 2: Comparative Analysis of Naphthyridine Isomers
Isomer Type | Melting Point Range | Synthetic Accessibility | Key Structural Distinction |
---|---|---|---|
1,6-Naphthyridine | 31–38°C (variable) | Moderate (Skraup variants) | Low symmetry, N-atoms para |
1,5-Naphthyridine | 114–115°C (highest) | Established (Skraup/Gould-Jacobs) | High symmetry |
2,6-Naphthyridine | 114–115°C | Challenging | N-atoms meta positions |
The naphthyridine family traces its origins to Reissert's 1893 synthesis of the first representative (1,8-naphthyridine). However, the unsubstituted 1,6-naphthyridine core remained elusive until 1958 due to challenges in adapting the classical Skraup quinoline synthesis (originally unsuccessful with 4-aminopyridine). Breakthroughs emerged through modified Skraup protocols utilizing 4-aminopyridine-N-oxide, followed by reduction to yield the free base in modest yields [1] [5].
The recognition of 1,6-naphthyridines as "privileged structures" accelerated in the late 1990s–early 2000s, driven by:
The exponential growth in derivatives—from isolated curiosities to >17,000 documented compounds—underscores its evolution into a versatile pharmacophore platform [2] [5].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0